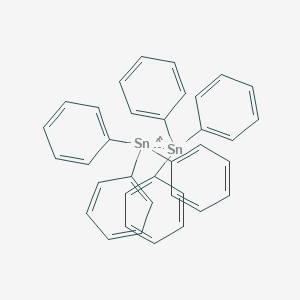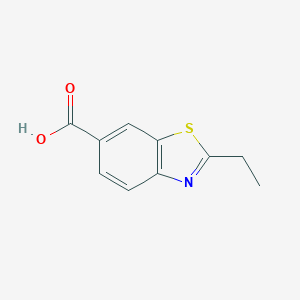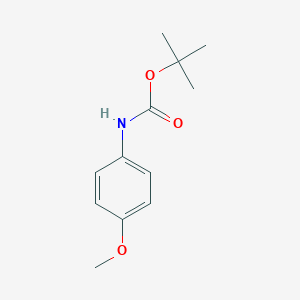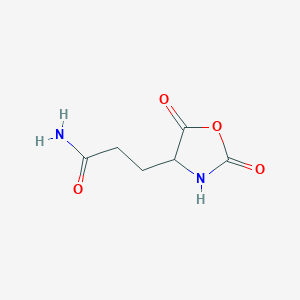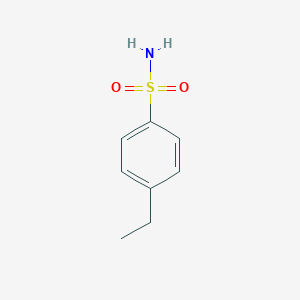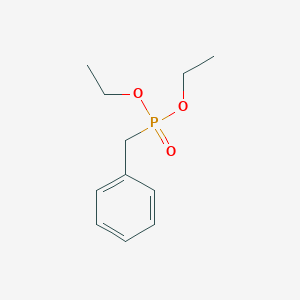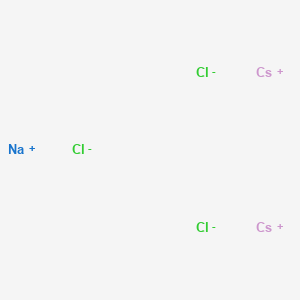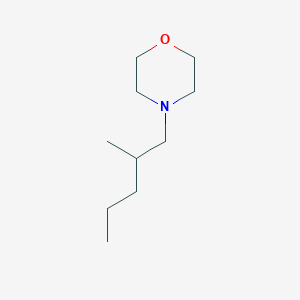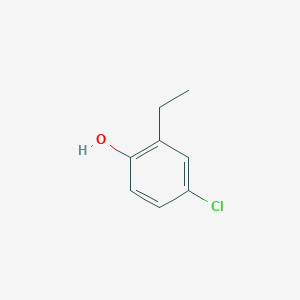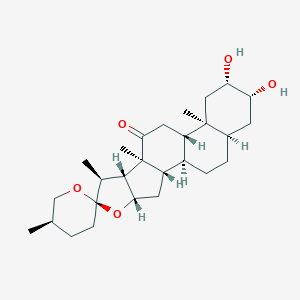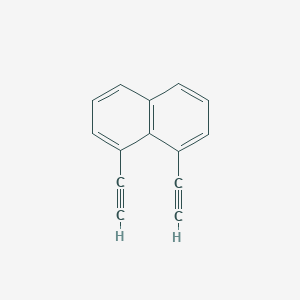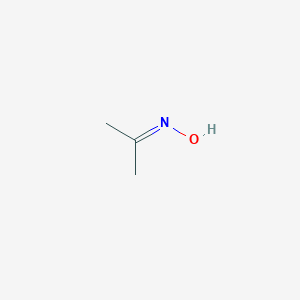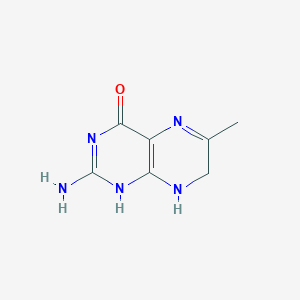
6-Methyl-7,8-dihydropterin
Descripción general
Descripción
6-Methyl-7,8-dihydropterin is a compound that belongs to the class of organic compounds known as purine ribonucleoside polyphosphates. These are purine ribobucleotides with a polyphosphate group linked to the ribose moiety . It is involved in the folate biosynthetic pathway of bacteria and lower eukaryotes .
Molecular Structure Analysis
The molecular structure of 6-Methyl-7,8-dihydropterin is similar to that of other pterin compounds, which consist of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4 (3H)-one . High-resolution crystallographic analyses reveal the structural organization of related compounds .Chemical Reactions Analysis
The 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS) enzymes catalyze sequential metabolic reactions in the folate biosynthetic pathway of bacteria and lower eukaryotes . The precise mechanism of the reaction and the role of the active site residues are not fully understood .Aplicaciones Científicas De Investigación
Stability in Aqueous Solutions : 6-Methyl-7,8-dihydropterin, among other derivatives, reacts with dissolved oxygen in air-equilibrated aqueous solutions, leading to oxidation of the pterin moiety. This study highlights the reactivity and stability of these compounds, which is crucial for understanding their biological functions and potential applications (Dántola et al., 2008).
Crystal Structure Analysis : The crystal structure of 6-methyl-7,8-dihydropterin-monohydrochloride-monohydrate has been determined, which is vital for understanding its physical and chemical properties. This information can be used for further research and potential pharmaceutical applications (Bieri, 1977).
Photochemical Reactivity : The photochemical reactivity of related compounds, like 6-Hydroxymethyl-7,8-dihydropterin, has been studied. This compound is an intermediate in the biosynthesis of folate, highlighting the importance of understanding the reactivity of such compounds under different conditions (Thomas et al., 2013).
Biosynthesis of Tetrahydrofolate : Research has been done on enzymes like 7,8-Dihydroneopterin aldolase, which catalyzes the formation of 6-hydroxymethyl-7,8-dihydropterin, a precursor in the biosynthesis of tetrahydrofolate. This has implications for antimicrobial and anti-parasite chemotherapy (Illarionova et al., 2002).
Enzymatic Mechanism and Drug Action : Studies on enzymes like 7,8-dihydropteroate synthase, which interact with compounds like 6-hydroxymethyl-7,8-dihydropterin, provide insight into the enzymatic mechanisms and the action of sulfa-drugs, which is crucial for developing new antimicrobial agents (Baca et al., 2000).
Hydroxyl-Radical Formation : Research has explored the role of different 7,8-dihydropterins, including 6-methyl-7,8-dihydropterin, in promoting hydroxyl-radical formation. This study is significant for understanding the oxidative stress and potential therapeutic applications (Oettl et al., 2000).
Direcciones Futuras
The future directions for the study of 6-Methyl-7,8-dihydropterin and related compounds include the development of novel anti-microbial therapies. The potential of simultaneously targeting both modules with pterin binding inhibitors has prompted researchers to characterize the molecular details of the multifunctional complex . The precise mechanism of the reaction and the role of the active site residues are areas of ongoing research .
Propiedades
IUPAC Name |
2-amino-6-methyl-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H2,1H3,(H4,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSZMKMOKGLFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309649 | |
| Record name | 6-methyl-7,8-dihydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7,8-dihydropterin | |
CAS RN |
17377-13-8 | |
| Record name | NSC212476 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-7,8-dihydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



